molecular formula C6H7ClN2O2 B187774 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 98198-65-3

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B187774
CAS RN: 98198-65-3
M. Wt: 174.58 g/mol
InChI Key: BSCNPVBDEITWDU-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities . A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .


Chemical Reactions Analysis

Pyrazoles are known for their broad spectrum of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is used in synthesizing various chemical derivatives. For instance, Beck et al. (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid and its derivatives, significant as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).

Structural and Spectral Investigations

  • Experimental and Theoretical Studies : Viveka et al. (2016) conducted combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insights into their molecular interactions (Viveka et al., 2016).

Dynamic Properties and Polymorphism

  • Structure and Dynamic Properties : Infantes et al. (2013) discussed the structure and dynamic properties of simple pyrazole-4-carboxylic acids, including their polymorphism and solid-state proton transfer, enhancing understanding of their physical characteristics (Infantes et al., 2013).

Nonlinear Optical Materials

  • Potential in Nonlinear Optics : Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their potential as nonlinear optical materials, indicating diverse applications beyond typical chemical synthesis (Chandrakantha et al., 2013).

Pharmaceutical Research

  • Drug Molecule Design : Shubhangi et al. (2019) conducted in silico studies on pyrazole-based drug molecules, including derivatives of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, to analyze their activities and interactions, underscoring its significance in pharmaceutical research (Shubhangi et al., 2019).

Catalysis and Chemical Reactions

  • Catalysis and Synthesis : Yan et al. (2012) explored the use of 5-chloro-1,3-dimethylpyrazole in catalytic C4 arylation and C5 arylation reactions, demonstrating its role in facilitating complex chemical syntheses (Yan et al., 2012).

Future Directions

Given the wide range of pharmacological activities of pyrazole derivatives, future research could focus on exploring new synthesis methods, investigating their biological activities, and developing new drugs based on these compounds . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

properties

IUPAC Name

4-chloro-2,5-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCNPVBDEITWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344870
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

CAS RN

98198-65-3
Record name 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Huang, A Liu, W Liu, X Liu, Y Ren… - Heterocyclic …, 2017 - degruyter.com
Fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and characterized by 1 H NMR, mass spectrometry and elemental analysis. …
Number of citations: 19 www.degruyter.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

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